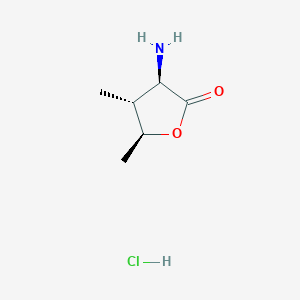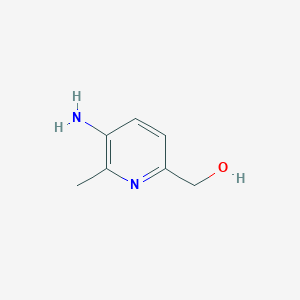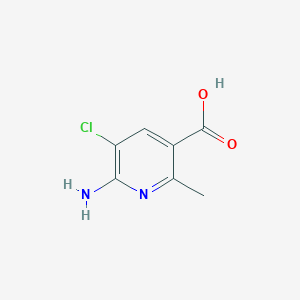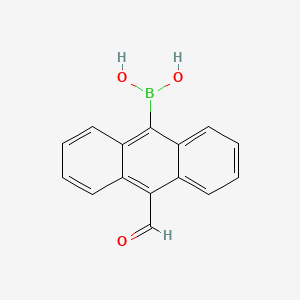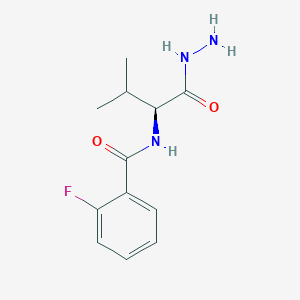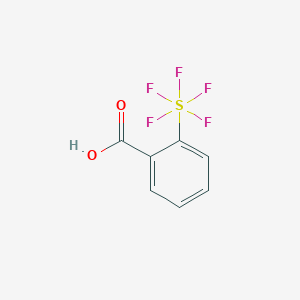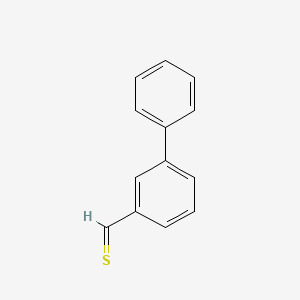
3-Phenylthiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{13})H({10})OS It is characterized by the presence of a phenyl group attached to a thiobenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
3-Phenylthiobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with thiophenol in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiobenzaldehyde structure.
Another method involves the use of a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with thiophenol in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous due to its high yield and relatively straightforward procedure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-Phenylthiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Phenylthiobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-Phenylthiobenzyl alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 3-Phenylthiobenzoic acid.
Reduction: 3-Phenylthiobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Phenylthiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. These derivatives may serve as lead compounds in drug discovery.
Industry: It is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific industrial applications.
作用機序
The mechanism of action of 3-Phenylthiobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylthiol group can engage in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzaldehyde: Lacks the thiol group, making it less reactive in certain chemical reactions.
Thiobenzaldehyde: Contains a thiol group but lacks the phenyl substitution, affecting its chemical properties and reactivity.
3-Phenylbenzaldehyde: Similar structure but without the thiol group, leading to different reactivity and applications.
Uniqueness
3-Phenylthiobenzaldehyde is unique due to the presence of both a phenyl group and a thiol group attached to the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C13H10S |
|---|---|
分子量 |
198.29 g/mol |
IUPAC名 |
3-phenylthiobenzaldehyde |
InChI |
InChI=1S/C13H10S/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-10H |
InChIキー |
LLTKEPIILOJYBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)

![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)


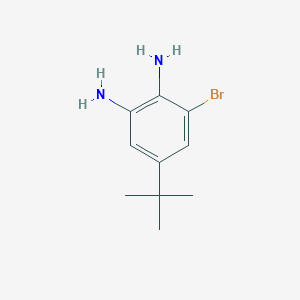

![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)
